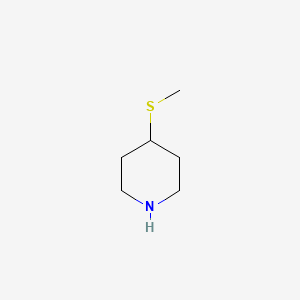

4-Methylthiopiperidine

説明

Significance of Piperidine Scaffolds in Contemporary Chemical Research

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, represents one of the most significant structural motifs in modern chemical and pharmaceutical research. nih.govresearchgate.net Piperidine and its derivatives are ubiquitous, found in numerous natural products, particularly alkaloids, and form the core scaffold of a vast array of synthetic molecules with diverse applications. nih.govbohrium.com Their importance is underscored by their presence in over twenty classes of pharmaceuticals, making them a cornerstone in drug discovery and development. nih.gov

The structural and chemical properties of the piperidine scaffold contribute to its widespread use. Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets like enzymes and receptors. bohrium.com This structural flexibility can lead to improved pharmacokinetic and pharmacodynamic properties in drug candidates. researchgate.net Furthermore, the nitrogen atom can be readily functionalized, and the ring itself can be substituted at various positions, creating large libraries of compounds for screening. nih.gov Chemists utilize various synthetic strategies to access substituted piperidines, including the hydrogenation of pyridine precursors, alkene cyclization, and multicomponent reactions, which allow for the efficient and cost-effective generation of molecular diversity. nih.gov

Beyond pharmaceuticals, piperidine derivatives serve as vital chemical intermediates for synthesizing agrochemicals and specialty chemicals. ijnrd.org They are also employed as catalysts, corrosion inhibitors, and specialized solvents in various chemical processes. ijnrd.org The continuous development of novel synthetic methods and the exploration of new applications ensure that the piperidine scaffold remains a central focus of contemporary chemical research. nih.govbohrium.com

Contextualization of 4-Methylthiopiperidine as a Subject of Academic Inquiry

Within the vast chemical space of piperidine derivatives, this compound has emerged as a valuable building block and intermediate in synthetic organic and medicinal chemistry. While not typically the final active molecule itself, its structure is incorporated into more complex compounds designed for specific biological activities. Academic inquiry into this compound primarily focuses on its utility in the synthesis of targeted therapeutic agents.

Research has demonstrated the use of its protected form, 1-tert-butoxycarbonyl-4-methylthiopiperidine, as a key intermediate. For instance, it has been synthesized and utilized in the development of novel platelet aggregation inhibitors. scispace.com In these studies, the functional group at the 4-position of the piperidine ring was shown to have a significant influence on the potency and selectivity of the final compound's antiplatelet activity. scispace.com

Furthermore, derivatives of this compound serve as crucial intermediates in the synthesis of advanced therapeutic candidates, such as kinase inhibitors. Specifically, related structures like tert-butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate have been prepared as part of the synthetic route to ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, which are under investigation for cancer therapy. google.comepo.org The methylthio group offers a unique point for further chemical modification and can influence properties such as metabolic stability. The academic interest in this compound is therefore rooted in its role as a versatile scaffold for constructing complex, biologically active molecules for pharmaceutical research. google.com

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| This compound hydrochloride | 208245-70-9 | C₆H₁₄ClNS | Not specified | Hydrochloride salt form. chemical-suppliers.euchemicalbook.com |

| 1-tert-Butoxycarbonyl-4-methylthiopiperidine | 208245-69-6 | C₁₁H₂₁NO₂S | 231.35 | Also known as tert-butyl 4-(methylthio)piperidine-1-carboxylate. chemscene.com |

| tert-Butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate | Not specified | C₁₂H₂₃NO₂S | 245.38 (Calculated) | Intermediate in the synthesis of ATR kinase inhibitors. google.com |

Table 2: Selected Research Applications of this compound Derivatives

| Derivative | Research Area | Finding | Reference |

| 1-tert-Butoxycarbonyl-4-methylthiopiperidine | Platelet Aggregation Inhibitors | Used as a synthetic intermediate for 7-nitro-3,4-dihydroquinolin-2(1H)-one derivatives. The substituent at the piperidine's 4-position was found to be crucial for biological activity. | scispace.com |

| tert-Butyl 4-methyl-4-(methylthio)piperidine-1-carboxylate | Cancer Therapy / Kinase Inhibitors | Synthesized as an intermediate for compounds designed as inhibitors of ATR kinase, a target in cancer treatment. | google.comepo.org |

| tert-Butyl 4-(methylthio)piperidine-1-carboxylate | Medicinal Chemistry | Noted for its distinct metabolic stability, which was validated through hepatic microsome assays. | |

| Cis(+)-tert-butyl-4-amino-3-(methylthio)piperidine-1-carboxylate | Antibacterial Agents | Used as an intermediate in the synthesis of novel antibacterial compounds targeting DNA gyrase and/or topoisomerase IV. | google.com |

特性

IUPAC Name |

4-methylsulfanylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYICOOQBENDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the standard synthetic routes for 4-Methylthiopiperidine, and what characterization data are essential for confirming its structure?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closure reactions. Key steps include purification via column chromatography and recrystallization. Essential characterization includes:

- NMR spectroscopy (¹H/¹³C) for structural confirmation .

- IR spectroscopy to verify functional groups (e.g., thioether bonds) .

- Mass spectrometry for molecular weight validation .

- Elemental analysis (for new compounds) to confirm purity .

For reproducibility, document reaction conditions (solvent, temperature, catalysts) and provide raw spectral data in supplementary materials .

Q. How should researchers ensure the purity and stability of this compound during experimental procedures?

- Methodological Answer :

- Use HPLC or TLC to monitor purity post-synthesis .

- Store in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation .

- Conduct accelerated stability studies under varying pH and temperature to assess degradation pathways .

- Report storage conditions and stability data in publications to enable replication .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound derivatives?

- Methodological Answer :

- Multi-nuclear NMR (¹H, ¹³C, DEPT-135) to assign stereochemistry and confirm substituent positions .

- X-ray crystallography for absolute configuration determination (if crystals are obtainable) .

- High-resolution mass spectrometry (HRMS) for precise molecular formula validation .

Cross-reference spectral data with analogous piperidine derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine) to resolve ambiguities .

Q. How can researchers validate the identity of this compound when literature data is limited?

- Methodological Answer :

- Compare experimental NMR chemical shifts with computational predictions (DFT or machine learning models) .

- Perform synthetic replicates with minor structural variations (e.g., methyl vs. ethyl substituents) to isolate spectral contributions .

- Publish full spectroscopic datasets to facilitate community validation .

Q. What are the key considerations for designing a reproducible synthesis protocol for this compound?

- Methodological Answer :

- Use standardized reagents (e.g., anhydrous solvents, >98% purity starting materials) .

- Include positive controls (e.g., known piperidine derivatives) to validate reaction conditions .

- Provide step-by-step protocols in supplementary materials, including yields, reaction times, and troubleshooting notes .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines) .

- Replicate key studies with standardized pharmacological protocols (e.g., IC₅₀ determination under identical pH/temperature) .

- Use PICO frameworks to refine research questions and isolate biological variables (e.g., target receptor vs. off-target effects) .

Q. What methodological approaches are optimal for investigating the stability of this compound under varying physiological conditions?

- Methodological Answer :

- Design simulated physiological matrices (e.g., plasma, buffer solutions) to assess hydrolysis/oxidation .

- Employ LC-MS/MS to quantify degradation products and identify unstable functional groups (e.g., thioether bonds) .

- Use Arrhenius plots to predict shelf-life at different temperatures .

Q. What strategies can mitigate batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer :

- Implement Quality-by-Design (QbD) principles to optimize critical process parameters (e.g., reaction time, catalyst loading) .

- Perform statistical batch comparisons (e.g., ANOVA for yield/purity data) to identify variability sources .

- Use DoE (Design of Experiments) to systematically evaluate solvent/catalyst combinations .

Q. How can advanced computational modeling be integrated with experimental data to predict the reactivity of this compound derivatives?

- Methodological Answer :

- Perform docking studies to predict binding affinities with target proteins (e.g., GPCRs) .

- Use QSAR (Quantitative Structure-Activity Relationship) models to correlate substituent effects with biological activity .

- Validate predictions with in vitro assays (e.g., enzyme inhibition) and adjust models iteratively .

Q. What frameworks are recommended for critically evaluating the quality of existing literature on this compound’s mechanism of action?

- Methodological Answer :

- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact studies .

- Conduct systematic reviews with PRISMA guidelines to assess bias and data reproducibility .

- Use risk-of-bias tools (e.g., ROBIS) to evaluate methodological rigor in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。